molecular formula C15H19N3O4 B6570968 8-(furan-2-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021251-37-5

8-(furan-2-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B6570968
CAS No.: 1021251-37-5
M. Wt: 305.33 g/mol
InChI Key: RZWZQUFTNPSDBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(furan-2-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a synthetic compound that has garnered interest in the field of medicinal chemistry. This compound is known for its unique structure, which includes a furan ring and a triazaspirodecane core. It has shown potential as a selective agonist for delta opioid receptors, making it a promising candidate for the development of new therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(furan-2-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from commercially available reagents. One common synthetic route includes the reaction of a furan-2-carbonyl chloride with a triazaspirodecane derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

8-(furan-2-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

8-(furan-2-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with delta opioid receptors, which are involved in pain modulation and other neurological processes.

    Medicine: Investigated as a potential therapeutic agent for conditions such as chronic pain and neurological disorders.

Mechanism of Action

The compound exerts its effects primarily through its interaction with delta opioid receptors. It acts as a selective agonist, binding to the orthosteric site of the receptor. This binding induces a conformational change in the receptor, leading to the activation of downstream signaling pathways. These pathways include the inhibition of adenylate cyclase, reduction of cAMP levels, and modulation of ion channels, ultimately resulting in analgesic and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(furan-2-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to its furan-2-carbonyl substitution, which imparts distinct pharmacological properties. Unlike SNC80 and BW373U86, this compound has shown a reduced tendency to induce seizures and tachyphylaxis, making it a safer alternative for therapeutic development .

Properties

IUPAC Name

8-(furan-2-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c1-2-7-18-13(20)15(16-14(18)21)5-8-17(9-6-15)12(19)11-4-3-10-22-11/h3-4,10H,2,5-9H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZWZQUFTNPSDBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2(CCN(CC2)C(=O)C3=CC=CO3)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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